molecular formula C22H22N2O3S B7698438 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-phenylacetamide

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-phenylacetamide

Cat. No.: B7698438
M. Wt: 394.5 g/mol
InChI Key: LWQSPISWUQOABZ-UHFFFAOYSA-N
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Description

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-phenylacetamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their versatility in organic synthesis and their applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

The synthesis of 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-phenylacetamide typically involves the reaction of benzenesulfonyl chloride with 4-methylbenzylamine, followed by the addition of phenylacetic acid. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-phenylacetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-phenylacetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the disruption of protein-protein interactions .

Comparison with Similar Compounds

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-phenylacetamide can be compared with other sulfonamide derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit unique biological activities .

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-18-12-14-19(15-13-18)16-24(28(26,27)21-10-6-3-7-11-21)17-22(25)23-20-8-4-2-5-9-20/h2-15H,16-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQSPISWUQOABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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